Chlorure d'heptadecanoyle

Vue d'ensemble

Description

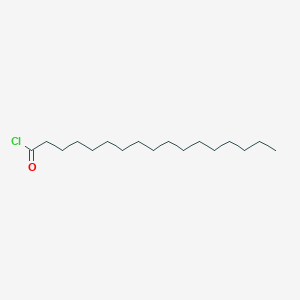

C17H33ClO . It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. This compound is a member of the acid chlorides family and is known for its reactivity and versatility in various chemical reactions .

Applications De Recherche Scientifique

Heptadecanoyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the heptadecanoyl group into various molecules.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of surfactants, dyes, and other industrial chemicals

Mécanisme D'action

Target of Action

Heptadecanoyl chloride is a long-chain fatty acid chloride that primarily targets phospholipids in biological membranes . It reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine . Phospholipids are crucial components of cell membranes, providing structural integrity and participating in signal transduction.

Mode of Action

Heptadecanoyl chloride interacts with its targets through acylation, a process where an acyl group is covalently bonded to a molecule . In this case, the heptadecanoyl chloride molecule provides the acyl group, which is transferred to the phosphoethanolamine, resulting in the formation of a new phosphatidylethanolamine .

Biochemical Pathways

The primary biochemical pathway affected by heptadecanoyl chloride is the phospholipid metabolism pathway. The formation of new phosphatidylethanolamines can alter the composition of cell membranes, potentially affecting membrane fluidity, permeability, and the function of membrane-bound proteins .

Result of Action

The primary result of heptadecanoyl chloride’s action is the alteration of cell membrane composition. This can have various downstream effects, depending on the specific cell type and the role of the membrane in that cell’s function .

Action Environment

The action of heptadecanoyl chloride can be influenced by various environmental factors. For example, the presence of other lipids can affect its incorporation into cell membranes. Additionally, factors such as pH and temperature can influence the rate of the acylation reaction .

Analyse Biochimique

Biochemical Properties

Heptadecanoyl chloride plays a significant role in biochemical reactions. It is often used as a reagent in the synthesis of various biochemical compounds. For instance, it reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine

Molecular Mechanism

The molecular mechanism of Heptadecanoyl chloride primarily involves its role as a reagent in the synthesis of other biochemical compounds It may bind to other molecules, leading to the formation of complex structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptadecanoyl chloride is typically synthesized through the reaction of heptadecanoic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C17H35COOH} + \text{SOCl2} \rightarrow \text{C17H33COCl} + \text{SO2} + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .

Industrial Production Methods: In industrial settings, the production of heptadecanoyl chloride involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .

Analyse Des Réactions Chimiques

Types of Reactions: Heptadecanoyl chloride undergoes several types of chemical reactions, including:

Acylation Reactions: It is commonly used in Friedel-Crafts acylation to introduce the heptadecanoyl group into aromatic compounds.

Hydrolysis: In the presence of water, heptadecanoyl chloride hydrolyzes to form heptadecanoic acid and hydrochloric acid.

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively

Common Reagents and Conditions:

Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride.

Hydrolysis: Occurs readily in the presence of water.

Nucleophilic Substitution: Typically conducted under anhydrous conditions to prevent hydrolysis

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Heptadecanoic Acid: Formed by hydrolysis

Comparaison Avec Des Composés Similaires

Heptadecanoyl chloride can be compared with other acid chlorides such as:

Palmitoyl Chloride (C16H31ClO): Similar in structure but with one less carbon atom.

Stearoyl Chloride (C18H35ClO): Similar in structure but with one more carbon atom.

Lauroyl Chloride (C12H23ClO): Shorter chain acid chloride with different reactivity and applications

Uniqueness: Heptadecanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. It is particularly useful in applications requiring a specific hydrophobic character and reactivity .

Activité Biologique

Heptadecanoyl chloride, also known as margaroyl chloride, is an aliphatic acyl chloride with the molecular formula and a molecular weight of 288.9 g/mol. It is primarily used in organic synthesis, particularly in the preparation of thiazole-based amides and other derivatives. This article explores the biological activity of heptadecanoyl chloride, including its pharmacological properties, potential applications, and relevant research findings.

Heptadecanoyl chloride is characterized by its long carbon chain, which contributes to its lipophilic properties. It is commonly used as a reagent in organic chemistry for synthesizing various compounds, including lipophilic derivatives that can enhance biological activity.

Table 1: Basic Properties of Heptadecanoyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C17H33ClO |

| Molecular Weight | 288.9 g/mol |

| Purity | ≥ 99% (assay by titration) |

| CAS Number | 40480-10-2 |

Antimicrobial Properties

Research indicates that heptadecanoyl chloride exhibits antimicrobial activity, particularly against certain bacterial strains. A study highlighted the effectiveness of various lipophilic derivatives, including those derived from heptadecanoic acid, against Mycobacterium tuberculosis. These derivatives demonstrated enhanced penetration through lipid membranes, thereby increasing their efficacy against resistant strains of bacteria .

Cytotoxicity and Antineoplastic Activity

Heptadecanoyl chloride has been studied for its potential cytotoxic effects on cancer cells. As an alkylating agent, it may interfere with DNA replication and repair mechanisms in neoplastic cells. A comparative study on alkylating agents revealed that compounds with longer carbon chains, such as heptadecanoyl derivatives, showed significant cytotoxicity against various cancer cell lines . This suggests potential applications in cancer therapy.

Metabolic Studies

In metabolic studies, heptadecanoyl-L-carnitine (a derivative of heptadecanoyl chloride) has been observed to increase in neonates with certain metabolic disorders. This finding indicates a possible role in metabolic pathways associated with fatty acid oxidation and energy metabolism . The presence of heptadecanoyl compounds in biological fluids may serve as biomarkers for specific inborn errors of metabolism.

Case Studies

-

Antituberculosis Activity :

A study investigated the anti-tuberculosis activity of lipophilic isoniazid derivatives, including those modified with heptadecanoic acid. The results demonstrated that these derivatives had improved activity against M. tuberculosis H37Rv, suggesting that heptadecanoyl modifications could enhance the effectiveness of existing antitubercular drugs . -

Cytotoxic Effects :

In laboratory settings, heptadecanoyl chloride was tested on various cancer cell lines to assess its cytotoxic properties. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

heptadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQUAGMQCUEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393225 | |

| Record name | Heptadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40480-10-2 | |

| Record name | Heptadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the role of heptadecanoyl chloride in the research on functionalized polymers?

A1: The research by Fleming [] investigated modifying the surface properties of polymers to enhance adhesion. One specific polymer studied was poly(chlorotrifluoroethylene) (PCTFE). The researchers modified the PCTFE surface with a series of steps:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.